橄榄苦苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oleacein is a naturally occurring compound found in olive oil and other plant sources. It has been studied extensively due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.

科学研究应用

改善脂质和葡萄糖代谢

研究表明,橄榄苦苷能够显著抑制来自健康和糖尿病患者人类脂肪来源干细胞分化的脂肪细胞中的脂质形成 . 橄榄苦苷还能够调节这些脂肪细胞群的葡萄糖代谢 . 这表明橄榄苦苷可能有助于管理代谢紊乱 .

抗炎特性

橄榄苦苷已显示出抗炎特性。 研究发现,橄榄苦苷能够增强脂肪细胞的抗炎特性 . 这种特性在炎症在其中起关键作用的疾病中尤其有益。

抗肥胖作用

研究表明,橄榄苦苷具有抗肥胖特性 . 通过抑制脂质形成,橄榄苦苷可能有助于体重管理和与肥胖相关的健康问题 .

神经保护作用

研究发现,橄榄苦苷能够减轻实验性自身免疫性脑脊髓炎的病程,这是一种多发性硬化症的动物模型 . 橄榄苦苷降低了这种疾病的典型临床评分和组织学迹象,包括瘫痪、脱髓鞘、中枢神经系统炎症/氧化应激和血脑屏障破裂 .

抗氧化活性

作用机制

Oleacein, also known as 3,4-DHPEA-EDA, is a phenolic compound found in olive oil. It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antitumor properties .

Target of Action

Oleacein primarily targets cells involved in inflammation and cancer. It has shown antitumor activity against multiple myeloma (MM) cells and has been found to have beneficial effects on patients with early-stage chronic lymphocytic leukemia (CLL) . It also targets adipocytes, influencing adipogenesis .

Mode of Action

Oleacein interacts with its targets primarily through its antioxidant and anti-inflammatory properties. It has been found to induce cell cycle arrest and apoptosis in MM cells . In adipocytes, oleacein inhibits lipid accumulation and alters the protein levels of key regulators of adipogenesis .

Biochemical Pathways

Oleacein affects several biochemical pathways. In cancer cells, it induces cell cycle arrest and apoptosis . In adipocytes, it influences the expression of adipose tissue-specific regulatory elements such as peroxisome proliferator-activated receptor gamma (PPARγ), fatty acid synthase (FAS), and adiponectin .

Pharmacokinetics

A study has shown that oleacein can be detected in rat plasma and various tissues after intake, suggesting it has good bioavailability .

Result of Action

The action of oleacein results in several molecular and cellular effects. It can lead to cell cycle arrest and apoptosis in cancer cells , and it can inhibit lipid accumulation and alter the expression of adipogenesis regulators in adipocytes . These effects contribute to its potential health benefits.

Action Environment

The action of oleacein can be influenced by various environmental factors. For example, the presence of other compounds in olive oil may enhance its bioavailability and efficacy

未来方向

生化分析

Biochemical Properties

Oleacein has been shown to interact with various biomolecules, contributing to its antioxidant activities . It has been found to significantly protect red blood cells from oxidative damage initiated by AAPH and H2O2 . The main protein cross-linker in this process is the dialdehydic form of demethoxycarbonylelenolic acid linked to hydroxytyrosol (3,4-DHPEA-EDA) .

Cellular Effects

Oleacein has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the proliferation of SH-SY5Y cells by blocking the cell cycle in the S phase and inducing apoptotic cell death . In addition, oleacein has been shown to significantly enhance the resistance of Caenorhabditis elegans to oxidative and thermal stress .

Molecular Mechanism

Oleacein exerts its effects at the molecular level through various mechanisms. It has been shown to significantly downregulate lipid-metabolism-related genes and modulate glucose metabolism . Furthermore, oleacein has been found to enhance the anti-inflammatory properties in adipocytes .

Temporal Effects in Laboratory Settings

The effects of oleacein have been observed to change over time in laboratory settings. For instance, a significant lifespan extension was observed in Caenorhabditis elegans with an increase of 20% mean lifespan at 5 µg/mL with a hormetic-like dose-dependent effect .

Dosage Effects in Animal Models

The effects of oleacein have been found to vary with different dosages in animal models. For example, oral administration of oleacein at a dosage of 10 mg/kg body weight for 10 days significantly reduced immobility time in the tail suspension test compared to the LPS-treated group .

Metabolic Pathways

Oleacein is involved in various metabolic pathways. It has been found to significantly inhibit lipid formation in adipocytes differentiated from both human adipose-derived stem cells and diabetic human adipose-derived stem cells .

Transport and Distribution

While specific transporters or binding proteins for oleacein have not been identified, its antioxidant activities suggest that it may be distributed within cells and tissues where oxidative stress occurs .

Subcellular Localization

Given its antioxidant properties, it is likely that it is localized in areas of the cell where oxidative stress occurs .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Oleacein involves the conversion of the natural compound oleuropein, which is found in olive leaves, into Oleacein through a series of chemical reactions.", "Starting Materials": [ "Oleuropein", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Methanesulfonic acid", "Sodium methanesulfonate", "Sodium borohydride", "Methanol-d4" ], "Reaction": [ "Conversion of Oleuropein to 3,4-Dihydroxyphenylglycol (DHPG) using Methanol and Hydrochloric acid", "Conversion of DHPG to 3,4-Dihydroxyphenylacetaldehyde (DHPA) using Sodium hydroxide", "Conversion of DHPA to 3,4-Dihydroxyphenylacetic acid (DOPAC) using Acetic anhydride and Sodium acetate", "Conversion of DOPAC to 3,4-Dihydroxyphenylacetaldehyde oxime (DHPAO) using Methanesulfonic acid and Sodium methanesulfonate", "Conversion of DHPAO to Oleacein using Sodium borohydride and Methanol-d4" ] } | |

CAS 编号 |

149183-75-5 |

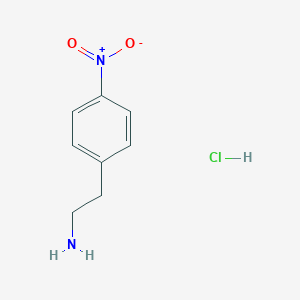

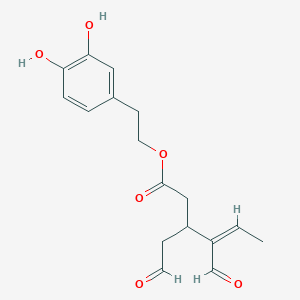

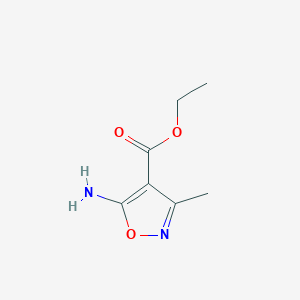

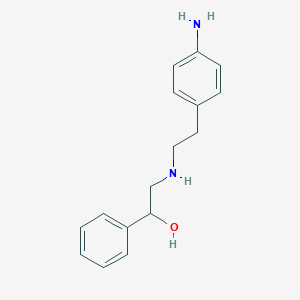

分子式 |

C17H20O6 |

分子量 |

320.3 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2-/t14-/m0/s1 |

InChI 键 |

XLPXUPOZUYGVPD-VMPILDALSA-N |

手性 SMILES |

C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

规范 SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

同义词 |

(3S,4E)-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester; [S-(E)]-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)